1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a chemical compound characterized by its pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines.
Reduction: 1-(6-Chloro-3-aminopyridin-2-yl)ethan-1-one.
Oxidation: 1-(6-Chloro-3-nitropyridin-2-yl)ethanoic acid.
Scientific Research Applications
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Similar structure but with the nitro group at a different position, affecting its chemical properties and applications.
Uniqueness: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C7H5ClN2O3 |
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Molecular Weight |
200.58 g/mol |
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3 |
InChI Key |
SGWVMGCNBOJKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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